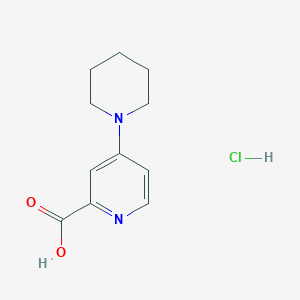

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride

Descripción general

Descripción

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 It is a derivative of piperidine and pyridine, two important heterocyclic compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of piperidine with pyridine-2-carboxylic acid. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high efficiency and consistency .

Análisis De Reacciones Químicas

Types of Reactions

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for mood regulation and cognitive functions, suggesting potential therapeutic applications in treating disorders such as anxiety and depression.

Case Study: Neurotransmitter Modulation

A study explored the compound's ability to modulate neurotransmitter levels in animal models, demonstrating its potential as an anti-inflammatory agent and a modulator of neurological pathways. The findings indicated that the compound could influence receptor activity linked to mood disorders, warranting further investigation into its pharmacological profile .

Synthetic Chemistry

The synthesis of this compound has been achieved through various methods, which are essential for producing derivatives with enhanced biological activities. These synthetic routes often involve multi-step processes that can yield compounds with specific pharmacological properties.

Table 1: Synthetic Methods for this compound

The biological activity of this compound has been extensively studied, revealing its potential as a lead compound in drug discovery.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent in preclinical studies. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines, making it a candidate for developing new therapeutic agents for inflammatory diseases.

Case Study: Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly reduced the production of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential use in treating conditions characterized by excessive inflammation .

Mecanismo De Acción

The mechanism of action of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target being studied .

Comparación Con Compuestos Similares

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

Piperidine derivatives: These compounds share the piperidine moiety and may have similar chemical properties and applications.

Pyridine derivatives: Compounds containing the pyridine ring can also exhibit similar reactivity and biological activity.

Other heterocyclic compounds: Similar heterocyclic compounds may have comparable uses in research and industry.

The uniqueness of this compound lies in its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties .

Actividad Biológica

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride, with the chemical formula C11H15ClN2O2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a pyridine ring, which are both important in drug design. The presence of these heterocycles contributes to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It modulates their activity, influencing various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in disease pathways.

- Receptor Binding : It can bind to receptors involved in neurotransmission and other physiological processes, suggesting applications in neuropharmacology.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, research indicated that certain piperidine derivatives had minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .

| Compound | MIC (μg/mL) | Activity Against M. tuberculosis |

|---|---|---|

| This compound | 2–4 | High |

| Other derivatives | 0.5–4 | Higher activity against resistant strains |

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies revealed that it could induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Case Studies

- Enzyme Inhibition Studies : A study focused on the inhibition of specific enzymes related to cancer progression showed that this compound could significantly reduce enzyme activity, leading to decreased tumor cell proliferation .

- Neuropharmacological Research : Research involving receptor binding assays indicated that this compound could act as a modulator for neurotransmitter receptors, which may have implications for treating neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other piperidine and pyridine derivatives:

| Compound Type | Similarity | Notable Activity |

|---|---|---|

| Piperidine Derivatives | Structural similarity | Antidepressant effects |

| Pyridine Derivatives | Shared reactivity | Antimicrobial properties |

| Other Heterocycles | Diverse applications | Varies widely |

Propiedades

IUPAC Name |

4-piperidin-1-ylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(15)10-8-9(4-5-12-10)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAOCWQIOWLYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585810 | |

| Record name | 4-(Piperidin-1-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052543-05-1 | |

| Record name | 4-(Piperidin-1-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.